

# The Genesis of Growth Hormone Releasing Peptides: A Technical Chronicle

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## Compound of Interest

Compound Name: His-[D-2-ME-Trp]-Ala

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical context, pivotal experiments, and signaling pathways related to the discovery of Growth Hormone Releasing Peptides (GHRPs).

## Introduction

The discovery of Growth Hormone Releasing Peptides (GHRPs) represents a significant milestone in endocrinology, born from a quest to understand the regulation of growth hormone (GH) secretion. This technical guide provides an in-depth historical account of their discovery, from the early synthetic molecules to the identification of the endogenous ligand, ghrelin. It details the key experimental protocols that were instrumental in their characterization and elucidates the signaling pathways through which they exert their effects.

## A Reverse Pharmacology Tale: From Synthetic Peptides to an Endogenous Ligand

The journey to uncover the physiological regulators of GH secretion was a central theme of neuroendocrinology in the latter half of the 20th century. While the existence of a Growth Hormone-Releasing Hormone (GHRH) was hypothesized, its isolation proved challenging.

In the late 1970s and early 1980s, a pivotal shift occurred. Researchers Cyril Bowers and Frank Momany, while working on synthetic analogs of Met-enkephalin, serendipitously discovered that some of these small peptides possessed potent and specific GH-releasing

activity. This marked the birth of the first Growth Hormone Releasing Peptides (GHRPs). These synthetic molecules were unique in that they had no structural resemblance to the yet-to-be-discovered GHRH.

A landmark publication in 1984 by Bowers and his team detailed the in vitro and in vivo activity of a synthetic hexapeptide, GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH<sub>2</sub>), which specifically stimulated GH release[1]. This discovery was crucial as it demonstrated that GH secretion could be stimulated through a pathway independent of the GHRH receptor. Subsequent research led to the synthesis of other potent GHRPs, including GHRP-2 and Hexarelin[1].

The distinct mechanism of action of GHRPs, including their synergistic effect with GHRH in stimulating GH release, led to the hypothesis of a novel, undiscovered endogenous ligand and its corresponding receptor. This hypothesis was confirmed in 1996 with the cloning of the Growth Hormone Secretagogue Receptor (GHS-R1a), a G-protein coupled receptor found in the pituitary and hypothalamus.

The culmination of this "reverse pharmacology" approach came in 1999 when Masayasu Kojima and Kenji Kangawa identified the natural endogenous ligand for the GHS-R from rat stomach extracts[2][3][4]. This 28-amino acid peptide, named ghrelin, was found to have a unique post-translational modification—an n-octanoylation on its third serine residue, which is essential for its biological activity. The discovery of ghrelin not only validated the physiological relevance of the GHS-R but also unveiled a new gut-brain axis in the regulation of GH secretion and energy homeostasis.

## Key Synthetic Growth Hormone Releasing Peptides

The pioneering synthetic GHRPs remain crucial tools for research and have been instrumental in understanding the GHS-R pathway.

Peptide	Sequence	Molecular Formula	Molecular Weight (Da)	Key Characteristics
GHRP-6	His-D-Trp-Ala-Trp-D-Phe-Lys-NH <sub>2</sub>	C <sub>46</sub> H <sub>56</sub> N <sub>12</sub> O <sub>6</sub>	873.01	The first potent synthetic GHRP discovered. Known to cause a significant increase in appetite.
GHRP-2	D-Ala-D-(β-Nal)-Ala-Trp-D-Phe-Lys-NH <sub>2</sub>	C <sub>45</sub> H <sub>55</sub> N <sub>9</sub> O <sub>6</sub>	817.9	More potent than GHRP-6 in stimulating GH release with less pronounced effects on appetite and cortisol/prolactin.
Hexarelin	His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH <sub>2</sub>	C <sub>47</sub> H <sub>58</sub> N <sub>12</sub> O <sub>6</sub>	887.04	A highly potent and stable GHRP analog. Also interacts with the CD36 receptor, mediating cardioprotective effects.

## Quantitative Analysis of GHRP-Receptor Interactions and In Vitro Activity

The following tables summarize key quantitative data for the interaction of various GHRPs and ghrelin with the GHS-R1a and their efficacy in stimulating GH release in vitro.

Table 1: Binding Affinities of GHRPs and Ghrelin for the GHS-R1a

Ligand	Receptor	Assay Type	IC <sub>50</sub> (nM)	K <sub>i</sub> (nM)	Reference(s)
Ghrelin	Human GHS-R1a	Competitive Radioligand Binding	3.1	-	
GHRP-6	Human GHS-R1a	Competitive Radioligand Binding	-	2.37	
Hexarelin	Human GHS-R1a	Competitive Radioligand Binding	-	1.34	
MK-0677	Human GHS-R1a	Competitive Radioligand Binding	0.3	-	

Table 2: In Vitro GH-Releasing Activity of GHRPs

Compound	Cell Type	EC <sub>50</sub> (nM)	Maximum GH Release (Fold Increase vs. Basal)	Reference(s)
GHRP-6	Rat Primary Pituitary Cells	0.18	Not Specified	
GHRP-2	Rat Primary Pituitary Cells	~1	~15	
G-7039	Rat Primary Pituitary Cells	0.18	Not Specified	
G-7134	Rat Primary Pituitary Cells	0.34	Not Specified	
G-7203	Rat Primary Pituitary Cells	0.43	Not Specified	
G-7502	Rat Primary Pituitary Cells	10.6	Not Specified	

## Experimental Protocols

### Competitive Radioligand Binding Assay for GHS-R1a

This protocol is a generalized procedure for determining the binding affinity of a test compound for the GHS-R1a.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) and the inhibitory constant (K<sub>i</sub>) of an unlabeled ligand for the GHS-R1a.

Materials:

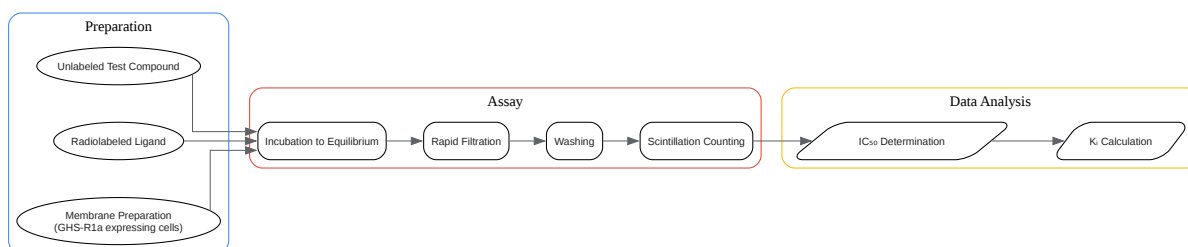
- Cell membranes prepared from a cell line stably expressing GHS-R1a (e.g., HEK293 or CHO cells).
- Radiolabeled ligand (e.g., [<sup>125</sup>I]-Ghrelin or a tritiated GHS-R1a agonist).

- Unlabeled test compounds (GHRPs).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, 1 mM EGTA, and 0.1% BSA).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid.
- Scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing GHS-R1a in a hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the following in triplicate:
  - Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
  - Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled GHS-R1a ligand (e.g., 1  $\mu$ M ghrelin).
  - Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the unlabeled test compound.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor concentration.
  - Determine the  $IC_{50}$  value using non-linear regression analysis.
  - Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where  $[L]$  is the concentration of the radiolabeled ligand and  $K_D$  is its dissociation constant.



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*Workflow for a Competitive Radioligand Binding Assay.*

## In Vitro GH Release Assay from Primary Pituitary Cells

This protocol describes a method to assess the ability of GHRPs to stimulate GH secretion from primary pituitary cells in culture.

Objective: To quantify the amount of GH released from primary pituitary cells in response to stimulation with GHRPs.

Materials:

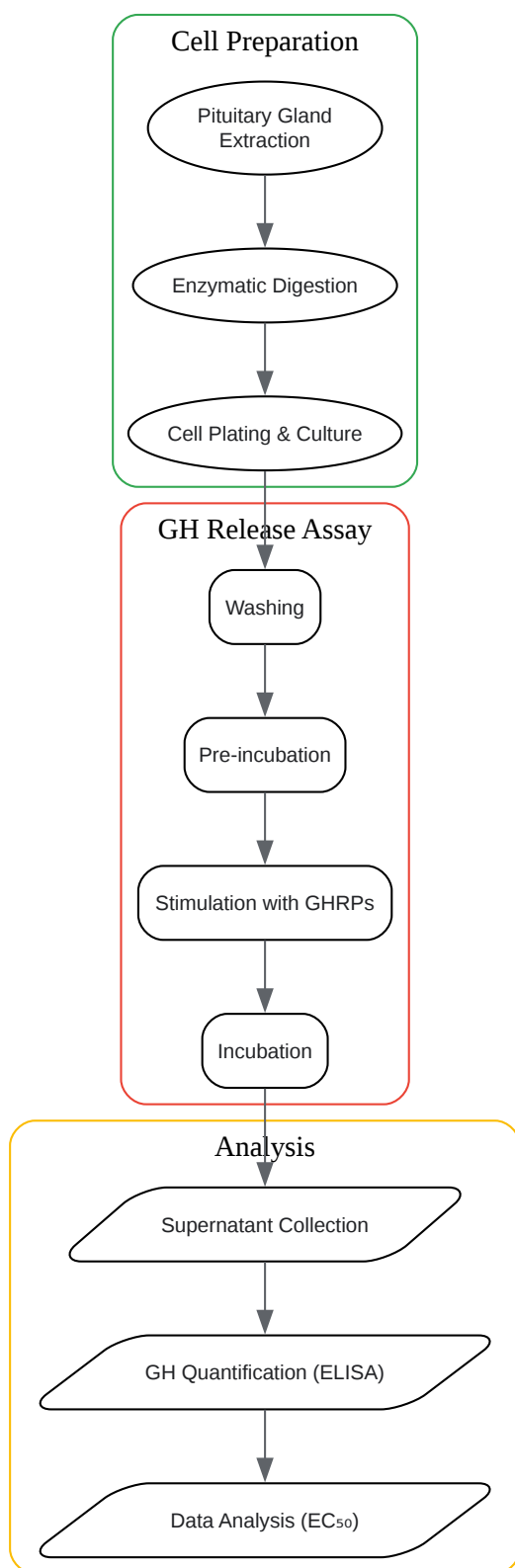
- Sprague-Dawley rats (for pituitary gland extraction).
- Dulbecco's Modified Eagle's Medium (DMEM).
- Fetal Bovine Serum (FBS).
- Penicillin-Streptomycin solution.
- Collagenase and DNase.
- Test compounds (GHRPs, GHRH).
- Somatostatin (as an inhibitor).
- GH ELISA kit.

Procedure:

- Pituitary Cell Isolation and Culture:
  - Aseptically remove the anterior pituitary glands from rats.
  - Mince the tissue and enzymatically digest it with collagenase and DNase to obtain a single-cell suspension.
  - Plate the cells in 24-well plates in DMEM supplemented with FBS and antibiotics.
  - Culture the cells for 2-3 days to allow them to attach and recover.
- GH Release Assay:
  - Wash the cells with serum-free DMEM.
  - Pre-incubate the cells in serum-free DMEM for 1-2 hours.



- Replace the medium with fresh serum-free DMEM containing the test compounds at various concentrations (e.g., GHRPs, GHRH, or a combination). Include a vehicle control.
- Incubate for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Sample Collection and Analysis:
  - Collect the supernatant from each well.
  - Measure the concentration of GH in the supernatant using a specific GH ELISA kit according to the manufacturer's instructions.
- Data Analysis:
  - Express the results as the amount of GH released (e.g., ng/mL) or as a percentage of the basal release (vehicle control).
  - Generate dose-response curves and calculate the EC<sub>50</sub> values for each compound.



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*Experimental Workflow for an In Vitro GH Release Assay.*

## Signaling Pathways of GHRPs

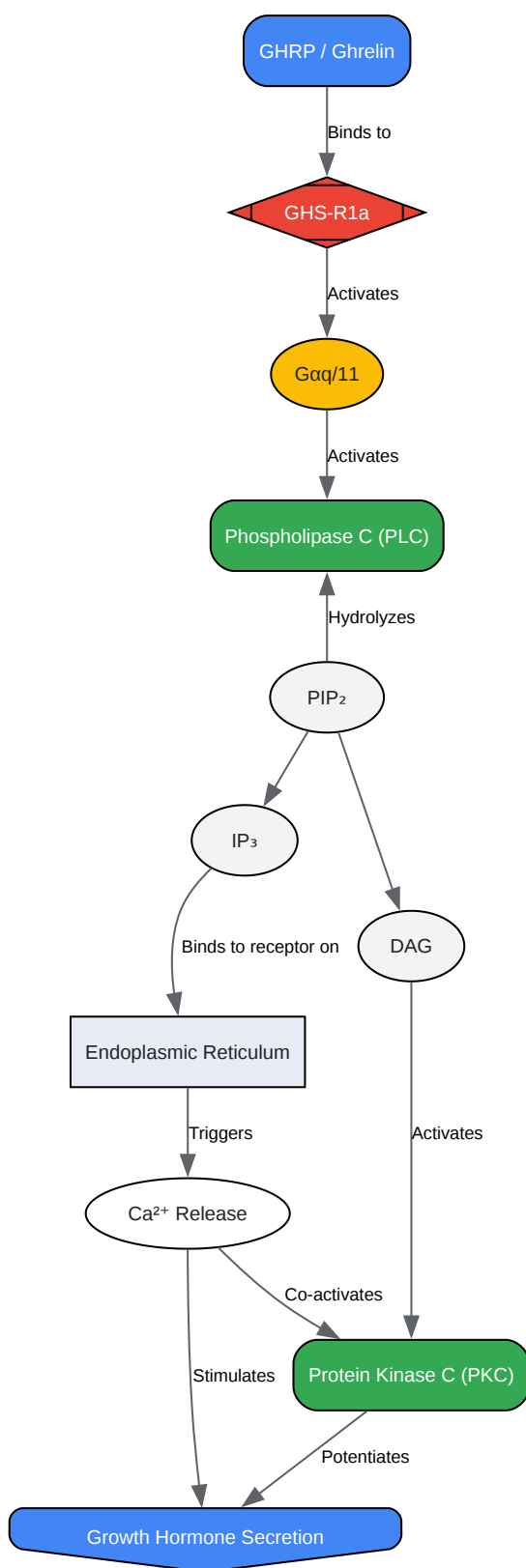
GHRPs and ghrelin exert their primary effects on GH release by binding to the GHS-R1a on somatotrophs in the anterior pituitary. This binding initiates a cascade of intracellular signaling events.

The GHS-R1a is a G-protein coupled receptor that primarily couples to the  $G\alpha_q/11$  subunit. Activation of  $G\alpha_q/11$  leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate ( $PIP_2$ ) into two second messengers: inositol 1,4,5-trisphosphate ( $IP_3$ ) and diacylglycerol (DAG).

$IP_3$  diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ( $Ca^{2+}$ ). The increase in intracellular  $Ca^{2+}$  concentration is a key signal for the fusion of GH-containing secretory granules with the plasma membrane and the subsequent exocytosis of GH.

DAG, in conjunction with the elevated intracellular  $Ca^{2+}$ , activates protein kinase C (PKC). Activated PKC can phosphorylate various intracellular proteins, further contributing to the signaling cascade that leads to GH secretion.

Additionally, there is evidence for crosstalk between the GHS-R1a and GHRH receptor signaling pathways. GHRPs can potentiate GHRH-induced cyclic AMP (cAMP) production, leading to the synergistic effect on GH release observed when both secretagogues are administered together.



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*GHS-R1a Signaling Pathway Leading to GH Secretion.*

## Conclusion

The discovery of GHRPs is a compelling example of how synthetic chemistry can drive physiological discovery. From the initial unexpected findings with enkephalin analogs to the eventual isolation of ghrelin, the field has provided profound insights into the intricate regulation of growth hormone secretion and energy metabolism. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide serve as a foundation for ongoing research and the development of novel therapeutics targeting the GHS-R1a. The journey of GHRPs underscores the importance of curiosity-driven research and the often-unpredictable path to significant scientific breakthroughs.

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